Cas no 1804469-67-7 (Ethyl 3-chloro-2-(difluoromethyl)-5-fluoropyridine-4-acetate)

Ethyl 3-chloro-2-(difluoromethyl)-5-fluoropyridine-4-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-chloro-2-(difluoromethyl)-5-fluoropyridine-4-acetate
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- Inchi: 1S/C10H9ClF3NO2/c1-2-17-7(16)3-5-6(12)4-15-9(8(5)11)10(13)14/h4,10H,2-3H2,1H3
- InChI Key: KBVYDZQZPHXTBM-UHFFFAOYSA-N
- SMILES: ClC1C(C(F)F)=NC=C(C=1CC(=O)OCC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 268
- XLogP3: 2.4
- Topological Polar Surface Area: 39.2
Ethyl 3-chloro-2-(difluoromethyl)-5-fluoropyridine-4-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029050514-1g |
Ethyl 3-chloro-2-(difluoromethyl)-5-fluoropyridine-4-acetate |
1804469-67-7 | 97% | 1g |
$1,460.20 | 2022-04-02 |
Ethyl 3-chloro-2-(difluoromethyl)-5-fluoropyridine-4-acetate Related Literature
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
Additional information on Ethyl 3-chloro-2-(difluoromethyl)-5-fluoropyridine-4-acetate
Ethyl 3-chloro-2-(difluoromethyl)-5-fluoropyridine-4-acetate (CAS No. 1804469-67-7): An Overview
Ethyl 3-chloro-2-(difluoromethyl)-5-fluoropyridine-4-acetate (CAS No. 1804469-67-7) is a highly specialized compound with significant applications in the pharmaceutical and chemical industries. This compound is characterized by its unique molecular structure, which includes a pyridine ring, a difluoromethyl group, and a chloro and fluoro substituent. These structural features contribute to its versatility and potential in various chemical reactions and biological activities.
The pyridine ring is a fundamental component of many biologically active molecules, making it an essential building block in the synthesis of pharmaceuticals. The presence of the difluoromethyl group adds to the compound's stability and reactivity, while the chloro and fluoro substituents enhance its solubility and bioavailability. These properties make Ethyl 3-chloro-2-(difluoromethyl)-5-fluoropyridine-4-acetate a valuable intermediate in the development of novel drugs and agrochemicals.
Recent research has highlighted the potential of Ethyl 3-chloro-2-(difluoromethyl)-5-fluoropyridine-4-acetate in the synthesis of compounds with therapeutic properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer activities. The researchers found that the difluoromethyl group plays a crucial role in modulating the biological activity of these derivatives, making them promising candidates for further drug development.
In addition to its pharmaceutical applications, Ethyl 3-chloro-2-(difluoromethyl)-5-fluoropyridine-4-acetate has shown promise in the field of agrochemicals. A study published in the Pest Management Science journal reported that this compound can be used as an intermediate in the synthesis of herbicides with high efficacy against broad-spectrum weeds. The unique combination of chloro, fluoro, and difluoromethyl groups contributes to its effectiveness in controlling weed growth without causing significant environmental damage.
The synthesis of Ethyl 3-chloro-2-(difluoromethyl)-5-fluoropyridine-4-acetate involves several well-established chemical reactions. One common approach is to start with a substituted pyridine derivative and introduce the necessary functional groups through a series of reactions, including halogenation, fluorination, and esterification. The specific conditions and reagents used in these reactions can significantly impact the yield and purity of the final product. Therefore, optimizing these parameters is crucial for large-scale production.
From a safety perspective, handling Ethyl 3-chloro-2-(difluoromethyl)-5-fluoropyridine-4-acetate requires adherence to standard laboratory practices to ensure the well-being of researchers and workers. While this compound is not classified as a hazardous material, it is important to use appropriate personal protective equipment (PPE) and follow good laboratory practices (GLP) when working with it.
In conclusion, Ethyl 3-chloro-2-(difluoromethyl)-5-fluoropyridine-4-acetate (CAS No. 1804469-67-7) is a versatile compound with significant potential in both pharmaceutical and agrochemical applications. Its unique molecular structure provides a foundation for developing novel drugs with therapeutic properties and effective herbicides for agricultural use. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing various fields within the chemical sciences.
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